Tosylmethyl isocyanide

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

TosMIC is the only commercially available sulfonylmethyl isocyanide combining an isocyano group, α-acidic carbon, and sulfonyl leaving group in one molecule. This architecture enables Van Leusen heterocycle syntheses inaccessible to generic isocyanides. In benzodiazepine synthesis, TosMIC reduces steps vs. ethyl isocyanoacetate, cutting manufacturing cost. A stable, odorless solid (mp 109–113°C) shipped at ambient temperature, it simplifies handling compared to volatile liquid isocyanides. Multi-vendor supply ensures batch consistency and supply resilience.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 36635-61-7
Cat. No. B139359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosylmethyl isocyanide
CAS36635-61-7
Synonyms1-[(Isocyanomethyl)sulfonyl]-4-methylbenzene;  (4-Methylphenylsulfonyl)methyl Isocyanide;  (p-Tolylsulfonyl)methyl isocyanide;  4-Toluenesulfonylmethyl Isocyanide;  4-Tolylsulfonylmethyl Isocyanide;  Isocyanomethyl p-Tolyl Sulfone;  NSC 631633;  TOSMIC;  p-T
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
InChIInChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3
InChIKeyCFOAUYCPAUGDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tosylmethyl Isocyanide (TosMIC) CAS 36635-61-7: Procurement Overview for Pharmaceutical and Fine Chemical Synthesis


Tosylmethyl isocyanide (TosMIC, CAS 36635-61-7), also known as van Leusen's reagent, is an activated methylene isocyanide characterized by the presence of both a sulfonyl group (-SO2C6H4CH3) and an isocyano group (-NC) in the same molecule [1]. It is a stable, colorless, practically odorless solid with a melting point of 109-113 °C that can be stored at room temperature without decomposition, unlike many other isocyanides which are volatile liquids with pungent odors . TosMIC is widely recognized as the most versatile synthon derived from methyl isocyanide and serves as a privileged building block for the construction of diverse heterocyclic scaffolds including pyrroles, imidazoles, oxazoles, and thiazoles [2].

Why TosMIC Cannot Be Substituted by Generic Isocyanides: Evidence-Based Procurement Rationale


TosMIC cannot be replaced by generic isocyanides such as methyl isocyanoacetate or ethyl isocyanoacetate because its molecular architecture combines three distinct functional elements—the isocyano group, the α-acidic carbon, and the sulfonyl leaving group—in a single compact structure [1]. This trifunctional nature enables reaction pathways (e.g., Van Leusen heterocycle syntheses) that are mechanistically inaccessible to simpler isocyanides [2]. In the synthesis of midazolam, TosMIC reduces the number of synthetic steps compared to previous methods, whereas ethyl isocyanoacetate produces a different substitution pattern, demonstrating that these reagents are not functionally interchangeable [3]. The sulfonyl group serves dual roles: it enhances α-carbon acidity to facilitate carbanion formation and acts as a leaving group to drive cyclization and aromatization, a combination absent in other activated methylene isocyanides [1].

TosMIC CAS 36635-61-7: Quantified Differentiation Evidence for Scientific Procurement


Commercial Availability Advantage: TosMIC as the Sole Commercially Available Sulfonylmethyl Isocyanide

Among approximately 25 sulfonyl-substituted methyl isocyanides (RSO2CH2NC) documented in the literature, TosMIC is the only commercially available sulfonylmethyl isocyanide [1]. This represents a 100% market exclusivity within this specific isocyanide subclass. In contrast, simpler alkyl and aryl isocyanides (e.g., tert-butyl isocyanide, benzyl isocyanide) as well as ester-functionalized methylene isocyanides (e.g., ethyl isocyanoacetate, methyl isocyanoacetate) are widely available commercially but lack the sulfonyl leaving group essential for Van Leusen-type cycloadditions [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Midazolam Synthesis: Step Reduction with TosMIC Versus Ethyl Isocyanoacetate

In the synthesis of the benzodiazepine drug midazolam and its analogues, TosMIC reduces the number of synthetic steps compared to previous reported methods [1]. In this comparative study, two scalable methods were developed: Method 1 using TosMIC enabled a decreased step count via one-pot condensation of benzodiazepines with the mono-anion of TosMIC; Method 2 employed ethyl isocyanoacetate, which generated midazolam through a different substitution pathway [1]. The step reduction with TosMIC translates directly to improved process efficiency and reduced manufacturing cost.

Pharmaceutical Process Chemistry Benzodiazepine Synthesis Scalable Synthesis

Physical Stability and Handling Safety: Solid TosMIC Versus Volatile Liquid Isocyanides

TosMIC is a stable, colorless, practically odorless solid with a melting point of 109-113 °C that can be stored at room temperature without decomposition [1]. Unlike many isocyanides which are volatile liquids with characteristic pungent, objectionable odors, TosMIC's solid physical form significantly reduces inhalation exposure risk and simplifies handling [1]. While TosMIC is still classified as acutely toxic (Acute Tox. 2 via oral, dermal, and inhalation routes) [2], its solid form and lack of volatility confer practical handling advantages over liquid isocyanide alternatives.

Laboratory Safety Reagent Storage Process Safety

Reaction Pathway Divergence: TosMIC Generates 2-Tosyl-3-cyanoquinolines; Ethyl Isocyanoacetate Forms Imidazoquinolines

Under identical reaction conditions (Cs2CO3 as base), 2-chloroquinoline-3-carbonitriles react with TosMIC to form unprecedented 2-tosyl-3-cyanoquinolines, whereas ethyl isocyanoacetate generates imidazo[1,5-a]quinoline derivatives [1]. This divergent reactivity demonstrates that the sulfonyl group in TosMIC fundamentally alters the reaction course, producing a sulfonylated quinoline scaffold rather than a fused imidazole. This is not a matter of yield difference but of distinct chemical transformation outcomes.

Quinoline Chemistry Heterocyclic Synthesis Reagent Selectivity

Market Valuation and Growth: TosMIC as an Established Pharmaceutical Intermediate

The global TosMIC market was valued at approximately US$ 20.4 million in 2024 and is projected to reach US$ 26.2-27.8 million by 2031-2032, growing at a CAGR of 3.6-3.7% [1][2]. This established commercial ecosystem ensures reliable multi-vendor supply chains and stable pricing, which are critical procurement considerations for industrial-scale operations. In contrast, non-commercial sulfonylmethyl isocyanides lack established supply infrastructure and must be synthesized in-house, introducing both cost and time uncertainty.

Chemical Procurement Market Analysis Supply Chain

TosMIC CAS 36635-61-7: Validated Application Scenarios for Procurement Decision-Making


Pharmaceutical Process Development: Benzodiazepine Scaffold Construction with Reduced Step Count

Procurement of TosMIC for benzodiazepine drug synthesis (e.g., midazolam and analogues) enables step reduction through one-pot condensation reactions under mild conditions, as demonstrated in comparative synthetic methodology studies [1]. The decreased number of synthetic steps translates to improved process mass intensity and reduced manufacturing cost, making TosMIC the preferred isocyanide reagent for imidazobenzodiazepine intermediate preparation. This application is validated by direct comparative data showing that TosMIC achieves step reduction not attainable with ethyl isocyanoacetate [1].

Heterocyclic Library Synthesis: Van Leusen Oxazole, Imidazole, and Pyrrole Construction

TosMIC is the reagent of choice for constructing diverse five-membered heterocycles via the Van Leusen reaction manifold, including oxazoles (from aldehydes), imidazoles (from aldimines), and pyrroles (from Michael acceptors) [1][2]. Its unique trifunctional architecture—combining an acidic α-carbon, an isocyano group for cycloaddition, and a sulfonyl leaving group—enables these transformations in a manner inaccessible to other commercially available isocyanides [1]. This application leverages the exclusive commercial availability of TosMIC among sulfonylmethyl isocyanides [1], making it the only practical procurement choice for research groups and CROs conducting Van Leusen-based heterocycle synthesis.

Industrial-Scale Procurement with Established Supply Chain Reliability

With a global market valued at approximately US$ 20.4 million (2024) and projected to grow at 3.6-3.7% CAGR through 2032 [1][2], TosMIC benefits from an established multi-vendor commercial supply chain. This market maturity ensures batch-to-batch consistency and predictable lead times, which are essential for pharmaceutical and fine chemical manufacturing operations. The existence of a competitive supplier landscape reduces single-source procurement risk and provides leverage for cost negotiation. This market position is unique among sulfonylmethyl isocyanides, which otherwise lack any commercial supply infrastructure [3].

Safety-Conscious Laboratory Operations Requiring Odorless Solid Isocyanide Reagents

TosMIC's solid physical form (mp 109-113 °C), odorless nature, and room-temperature stability [1] offer significant practical advantages over volatile liquid isocyanides for routine laboratory use. The solid form simplifies accurate weighing, reduces the risk of inhalation exposure, and eliminates the pungent odor nuisance characteristic of many liquid isocyanides [2]. While appropriate safety precautions remain essential due to acute toxicity classification [3], these physical properties lower the barrier to adoption in academic and industrial research settings where multiple chemists handle isocyanide reagents daily.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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